

Preliminary In Vitro Efficacy of HJM-561: A Technical Overview

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Compound of Interest

Compound Name: HJM-561

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This technical guide provides an in-depth analysis of the preliminary in vitro studies on **HJM-561**, a potent, selective, and orally bioavailable Epidermal Growth Factor Receptor (EGFR) PROTAC (Proteolysis Targeting Chimera). **HJM-561** has been developed to overcome resistance to osimertinib in non-small cell lung cancer (NSCLC) harboring EGFR triple mutations (Del19/T790M/C797S and L858R/T790M/C797S). This document outlines the quantitative efficacy, detailed experimental protocols, and the underlying mechanism of action of **HJM-561**.

Data Presentation

The in vitro efficacy of **HJM-561** was evaluated through cell proliferation and protein degradation assays. The quantitative data from these studies are summarized in the tables below.

Table 1: Inhibition of Cell Proliferation (IC₅₀) of **HJM-561** in Ba/F3 Cells

Cell Line (EGFR Mutant)	HJM-561 IC50 (nmol/L)	Brigatinib IC50 (nmol/L)	Osimertinib IC50 (nmol/L)
Del19/T790M/C797S	8.3 ± 1.5	67.2 ± 5.8	>1000
L858R/T790M/C797S	19.5 ± 3.2	185.6 ± 15.3	>1000
Wild-Type (WT)	>1000	>1000	>1000

Data represents the mean ± standard deviation from three independent experiments.

Table 2: Degradation of Mutant EGFR (DC50) by **HJM-561** in Ba/F3 Cells

Cell Line (EGFR Mutant)	HJM-561 DC50 (nM)
Del19/T790M/C797S	9.2[1][2]
L858R/T790M/C797S	5.8[1][2]

DC50 is the concentration required to induce 50% degradation of the target protein.

Experimental Protocols

The following are the detailed methodologies for the key in vitro experiments conducted to evaluate the efficacy of **HJM-561**.

Cell Viability Assay

This assay was performed to determine the half-maximal inhibitory concentration (IC50) of **HJM-561** on the proliferation of Ba/F3 cells expressing various EGFR mutations.

- Cell Culture: Ba/F3 cells engineered to express either Del19/T790M/C797S, L858R/T790M/C797S, or wild-type EGFR were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1 ng/mL of murine IL-3.
- Assay Procedure:
 - Cells were seeded into 96-well plates at a density of 5,000 cells per well.

- A serial dilution of **HJM-561**, brigatinib, and osimertinib was added to the wells.
- The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions.
- Data Analysis: Luminescence was measured using a microplate reader. The IC₅₀ values were calculated by fitting the dose-response curves using a nonlinear regression model in GraphPad Prism software.

Western Blot Analysis for EGFR Degradation

This experiment was conducted to quantify the degradation of mutant EGFR protein induced by **HJM-561**.

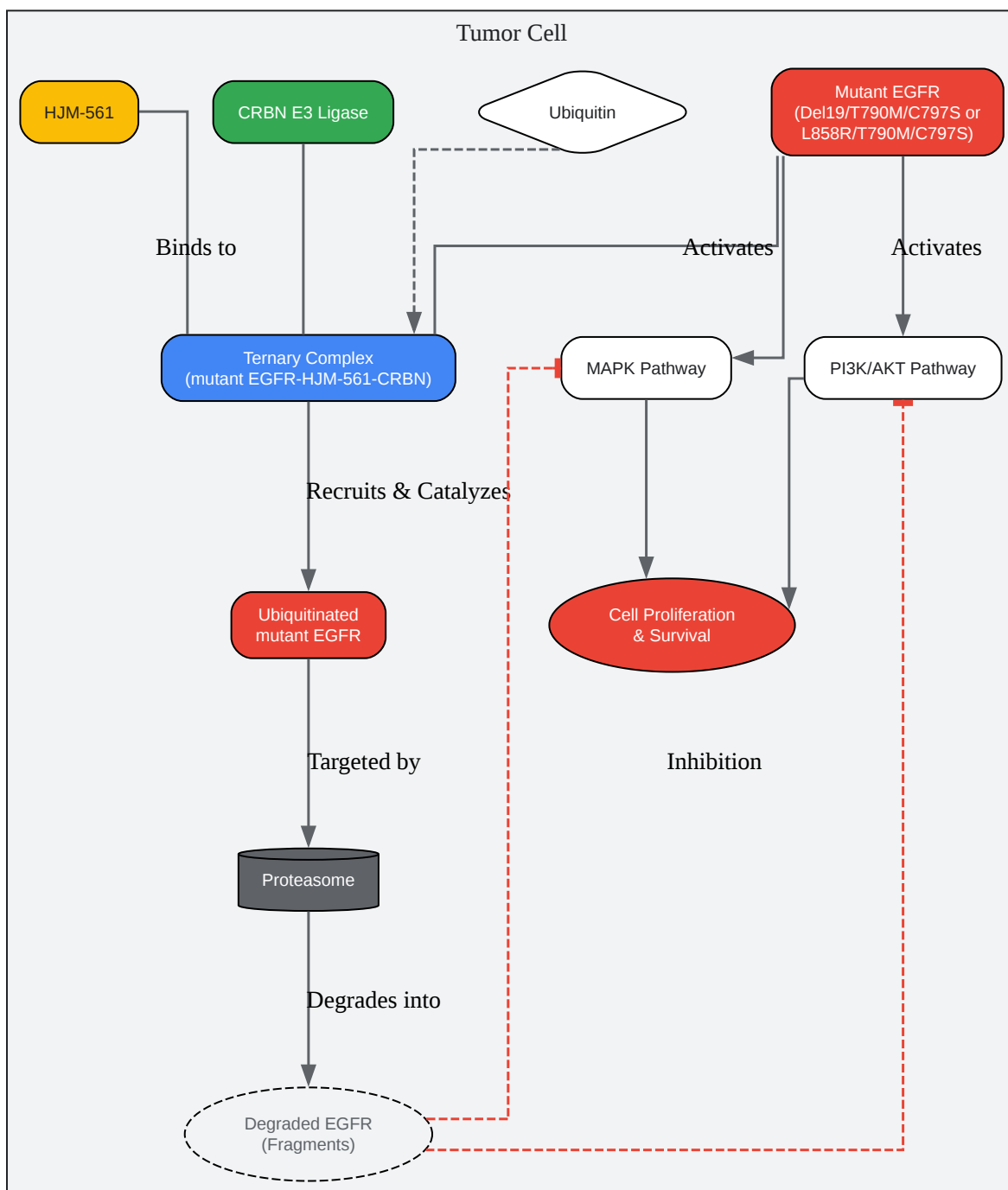
- Cell Treatment: Ba/F3 cells expressing the respective EGFR mutations were treated with varying concentrations of **HJM-561** for 24 hours.
- Protein Extraction: After treatment, cells were harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors. The total protein concentration was determined using a BCA protein assay kit.
- Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
- Immunoblotting:
 - The membranes were blocked with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
 - Membranes were incubated overnight at 4°C with primary antibodies against total EGFR, phospho-EGFR, and a loading control (e.g., GAPDH or β-actin).
 - After washing with TBST, the membranes were incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

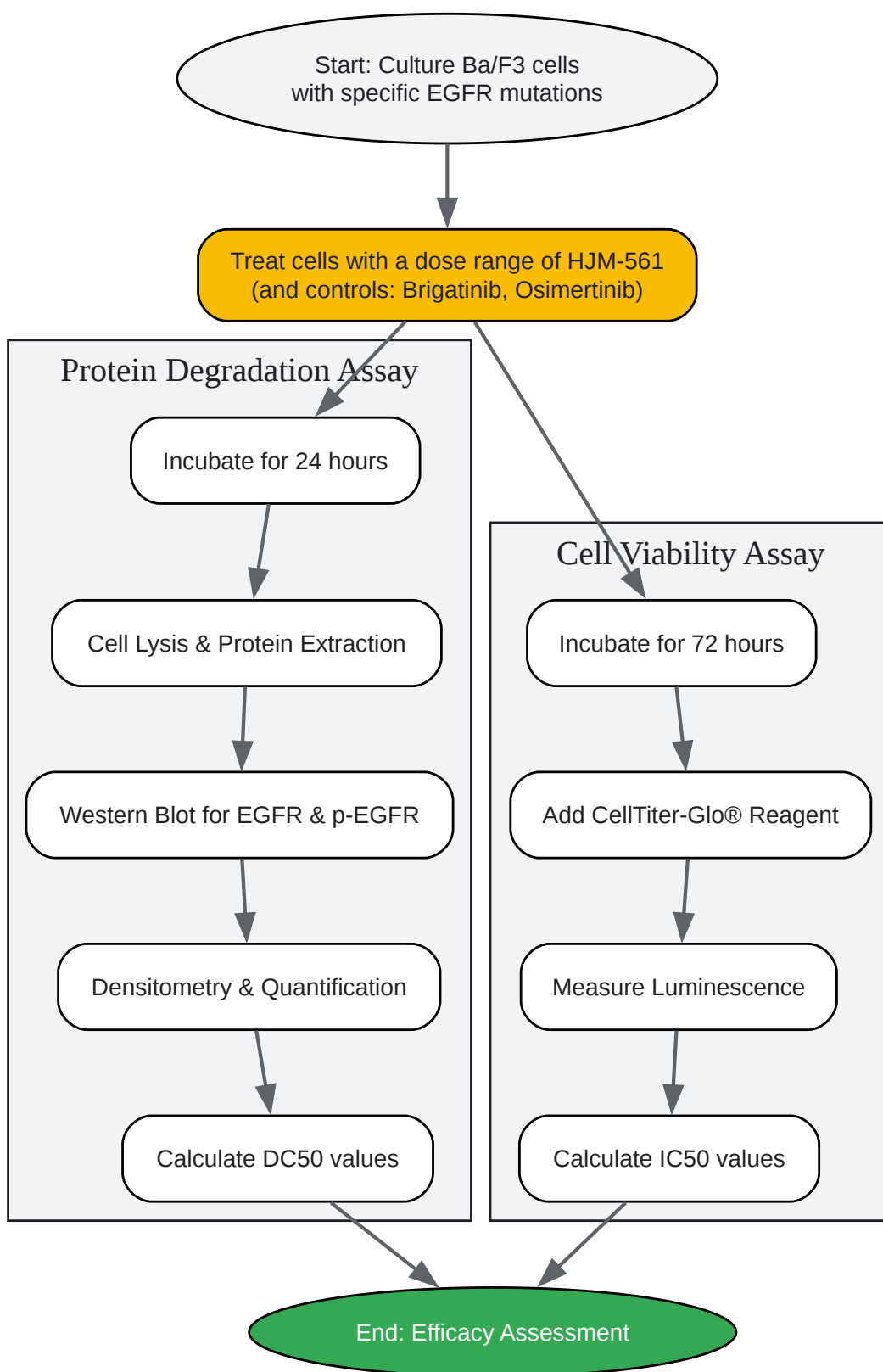
- **Detection and Analysis:** The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities were quantified using densitometry software (e.g., ImageJ), and the level of EGFR was normalized to the loading control. The DC50 values were calculated from the dose-response curves.

Mandatory Visualizations

Signaling Pathways and Mechanism of Action

The following diagram illustrates the proposed mechanism of action of **HJM-561** as a PROTAC. **HJM-561** is a heterobifunctional molecule that links the EGFR inhibitor brigatinib to a ligand for the E3 ubiquitin ligase Cereblon (CRBN).^[1] This ternary complex formation leads to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR protein, thereby inhibiting downstream pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways.^{[3][4]}





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